Cas no 1805009-73-7 (5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride)
5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride
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- Inchi: 1S/C7H3Cl2F2NO/c8-4-2-12-5(7(10)11)1-3(4)6(9)13/h1-2,7H
- InChI Key: MYDZVTMUMKLUSH-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(F)F)C=C1C(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- XLogP3: 2.6
- Topological Polar Surface Area: 30
5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023024687-250mg |
5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride |
1805009-73-7 | 97% | 250mg |
$714.00 | 2022-04-01 | |
| Alichem | A023024687-500mg |
5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride |
1805009-73-7 | 97% | 500mg |
$950.60 | 2022-04-01 | |
| Alichem | A023024687-1g |
5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride |
1805009-73-7 | 97% | 1g |
$1,730.40 | 2022-04-01 |
5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride
5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride: A Comprehensive Overview
The compound 5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1805009-73-7) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a difluoromethyl group at the 2-position, and a carbonyl chloride group at the 4-position. These substituents contribute to its reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of pyridine derivatives in the development of new drugs and agrochemicals. The presence of electron-withdrawing groups like chlorine and difluoromethyl enhances the electrophilic character of the pyridine ring, making it more reactive towards nucleophilic attacks. This property is particularly useful in the synthesis of heterocyclic compounds, which are essential components in many bioactive molecules. For instance, researchers have explored the use of 5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride as an intermediate in the synthesis of insecticides and herbicides, where its reactivity plays a crucial role in achieving desired biological activities.
The synthesis of 5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride involves a multi-step process that typically starts with the preparation of the corresponding pyridine derivative. One common approach is the Friedel-Crafts acylation reaction, where a chloroformyl group is introduced onto the pyridine ring. Subsequent halogenation and substitution reactions are then employed to introduce the chlorine and difluoromethyl groups at specific positions. The optimization of these steps has been a focus of recent research, with chemists seeking to improve yields and reduce reaction times while maintaining high purity levels.
In terms of applications, 5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride has shown promise in materials science as well. Its ability to form stable bonds with various nucleophiles makes it a valuable precursor for synthesizing advanced polymers and coatings. For example, researchers have demonstrated its use in creating water-resistant polymers that exhibit excellent thermal stability. These materials have potential applications in aerospace and automotive industries, where durability under extreme conditions is critical.
Another area where this compound has garnered attention is in catalysis. The presence of multiple electronegative groups on the pyridine ring enhances its ability to act as a Lewis acid catalyst in various organic transformations. Recent studies have explored its role in asymmetric catalysis, where it facilitates the formation of chiral centers with high enantioselectivity. This property opens up new avenues for producing enantiomerically pure compounds, which are highly sought after in pharmaceutical manufacturing.
The environmental impact of 5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride has also been a topic of interest among researchers. While it exhibits strong biological activity, its persistence in soil and water systems raises concerns about potential ecological risks. Ongoing studies aim to assess its biodegradability and develop strategies for minimizing its environmental footprint during production and application.
In conclusion, 5-Chloro-2-(difluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1805009-73-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, and catalysis. As research continues to uncover new uses for this compound, its role in advancing modern chemistry is expected to grow significantly.
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